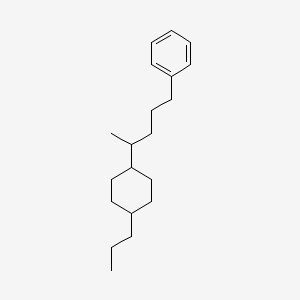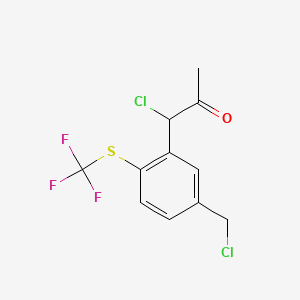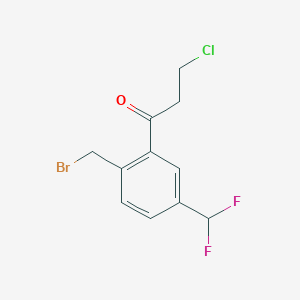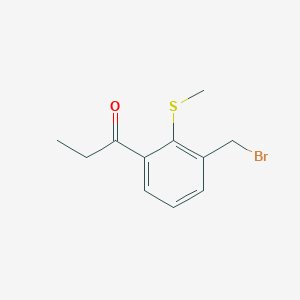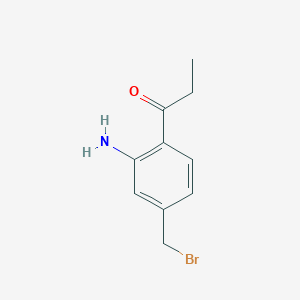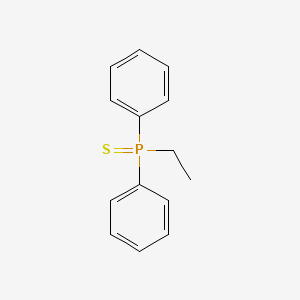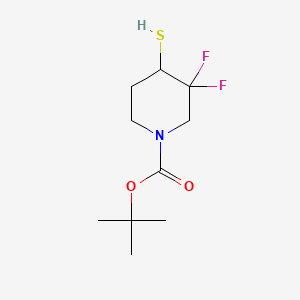
1-Chloro-2,3-difluoro-4-(trifluoromethylthio)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2,3-difluoro-4-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2ClF2SF3 It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and trifluoromethylthio groups
準備方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of radical initiators and trifluoromethylthiolating agents under controlled conditions to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
1-Chloro-2,3-difluoro-4-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, alcohols) can be used to replace the chlorine or fluorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds.
科学的研究の応用
1-Chloro-2,3-difluoro-4-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials with desired properties.
作用機序
The mechanism by which 1-Chloro-2,3-difluoro-4-(trifluoromethylthio)benzene exerts its effects depends on its interaction with molecular targets. The trifluoromethylthio group can influence the compound’s reactivity and binding affinity to various enzymes or receptors, affecting biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
1-Chloro-2,3-difluorobenzene: Lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.
1-Chloro-4-(trifluoromethylthio)benzene: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
1-Chloro-2,3-difluoro-4-(trifluoromethylthio)benzene is unique due to the presence of both fluorine and trifluoromethylthio groups, which impart distinct chemical properties
特性
分子式 |
C7H2ClF5S |
|---|---|
分子量 |
248.60 g/mol |
IUPAC名 |
1-chloro-2,3-difluoro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2ClF5S/c8-3-1-2-4(6(10)5(3)9)14-7(11,12)13/h1-2H |
InChIキー |
QQBUADBSHADDKL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1SC(F)(F)F)F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


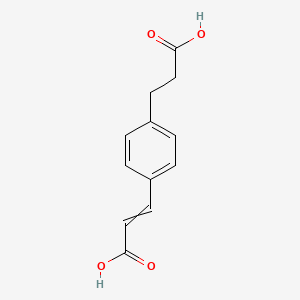
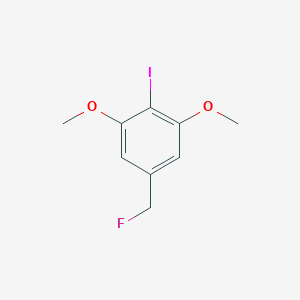

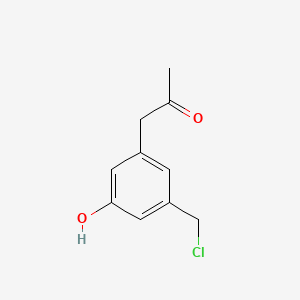
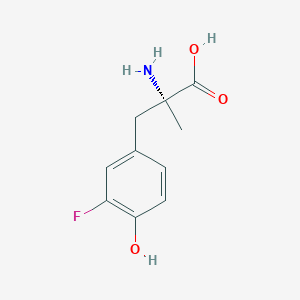
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B14058461.png)
